molecular formula C21H22ClFN4O B2391862 (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride CAS No. 1189694-33-4

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride

Cat. No.: B2391862
CAS No.: 1189694-33-4
M. Wt: 400.88
InChI Key: YWLIZKVQBASQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride is a synthetic compound characterized by its intricate molecular structure This compound integrates multiple functional groups, rendering it a subject of extensive study in various fields, including chemistry, biology, and pharmacology

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the key intermediate, 1-(2-fluorophenyl)-1H-imidazole, through the reaction of 2-fluorobenzonitrile with formamide under acidic conditions. This intermediate is then coupled with piperazine under reflux conditions to yield 1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine. The final step involves the Friedel-Crafts acylation of this intermediate with p-tolyl chloride in the presence of aluminum chloride, resulting in the formation of the target compound.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized to increase yield and reduce cost. Automation and continuous flow reactors are employed to ensure consistent quality and scalability. Solvent recovery systems are also integrated to enhance environmental sustainability and economic efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound exhibits a range of chemical reactivity, including oxidation, reduction, and substitution reactions. These reactions are driven by the presence of reactive functional groups such as the imidazole and piperazine rings.

Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. Conditions vary but often involve controlled temperature and pH to achieve desired transformations.

Major Products: Major products of these reactions depend on the specific pathways involved. Oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new imidazole or piperazine derivatives.

Scientific Research Applications

In Chemistry: The compound is used as a ligand in coordination chemistry, aiding in the formation of metal complexes with unique properties. These complexes are investigated for their catalytic activities and material science applications.

In Biology and Medicine: Due to its structural complexity, the compound serves as a lead molecule in drug discovery. It has shown potential as a receptor agonist or antagonist in pharmacological studies, particularly in the treatment of neurological disorders.

In Industry: The compound's versatile reactivity makes it valuable in the synthesis of specialty chemicals and advanced materials. Its derivatives are used in the development of novel polymers and coatings.

Comparison with Similar Compounds

Compared to similar compounds, (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride stands out due to its fluorinated phenyl group, which enhances its metabolic stability and binding specificity. Similar compounds include:

  • (4-(1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone

  • (4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

These analogs share structural features but differ in their substituents, influencing their reactivity and applications.

Properties

IUPAC Name

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O.ClH/c1-16-6-8-17(9-7-16)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)19-5-3-2-4-18(19)22;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLIZKVQBASQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.